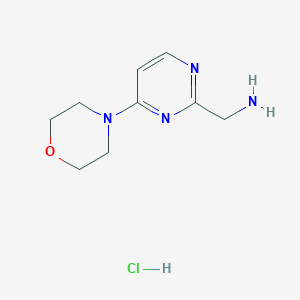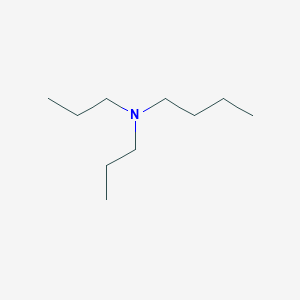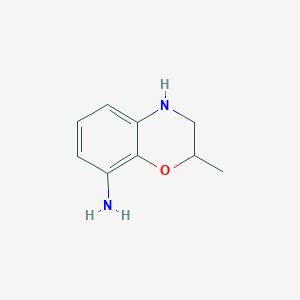![molecular formula C21H24N4O B14175741 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol CAS No. 917949-04-3](/img/structure/B14175741.png)
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two aminoanilino groups attached to a methylphenol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and 4-aminobenzylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The major products are the reduced forms of the compound, such as amines.
Substitution: The major products are substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar structural features but with tert-butyl groups instead of aminoanilino groups.
4-[(4-Aminoanilino)methyl]-2,6-di-tert-butylphenol: Another similar compound with tert-butyl groups and a single aminoanilino group.
Uniqueness
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol is unique due to the presence of two aminoanilino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
917949-04-3 |
|---|---|
Molekularformel |
C21H24N4O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2,6-bis[(4-aminoanilino)methyl]-4-methylphenol |
InChI |
InChI=1S/C21H24N4O/c1-14-10-15(12-24-19-6-2-17(22)3-7-19)21(26)16(11-14)13-25-20-8-4-18(23)5-9-20/h2-11,24-26H,12-13,22-23H2,1H3 |
InChI-Schlüssel |
PLYDRRPSHNYOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CNC2=CC=C(C=C2)N)O)CNC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)




![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)




![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)

![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
